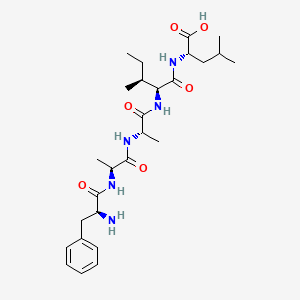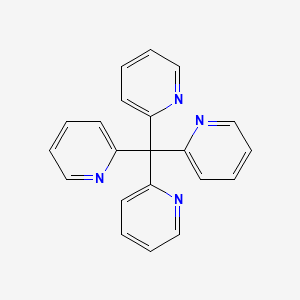![molecular formula C18H13Cl2N5 B14216751 N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine CAS No. 570387-68-7](/img/structure/B14216751.png)
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with two 3-chlorophenyl groups attached to the nitrogen atoms at positions 4 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with a suitable pyrimidine derivative under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (CH~3~COOH) or KMnO4 in water.
Reduction: NaBH4 in methanol (CH~3~OH) or LiAlH4 in ether.
Substitution: NaI in acetone at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Mecanismo De Acción
The mechanism of action of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have similar structural features.
Pyrimido[4,5-d]pyrimidine derivatives: Known for their biological activities, including anticancer properties.
Triazolo[1,5-c]pyrimidine derivatives: Another class of kinase inhibitors with comparable mechanisms of action
Uniqueness
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of 3-chlorophenyl groups, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Propiedades
Número CAS |
570387-68-7 |
|---|---|
Fórmula molecular |
C18H13Cl2N5 |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
4-N,5-N-bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C18H13Cl2N5/c19-11-3-1-5-13(7-11)24-15-9-21-17-16(15)18(23-10-22-17)25-14-6-2-4-12(20)8-14/h1-10,24H,(H2,21,22,23,25) |
Clave InChI |
NSUDKGLZNHGJTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC2=CNC3=C2C(=NC=N3)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


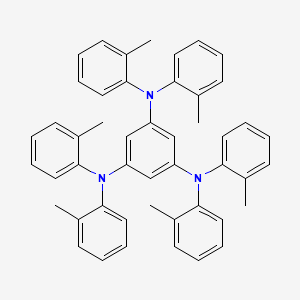
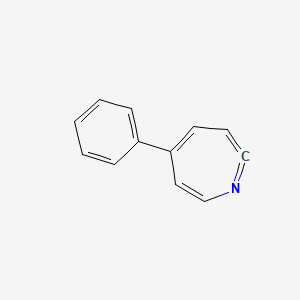
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
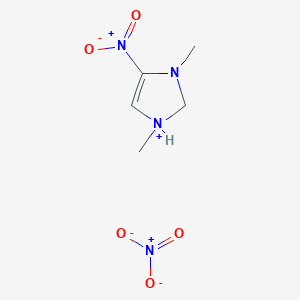
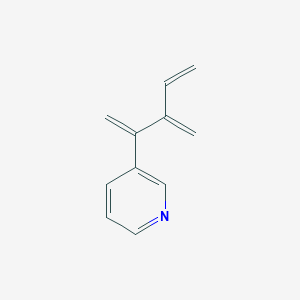
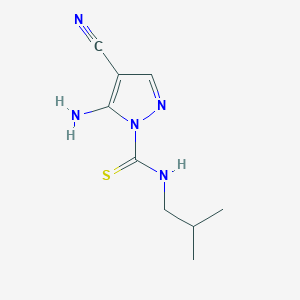
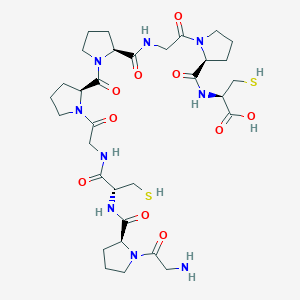
amino}phenol](/img/structure/B14216717.png)
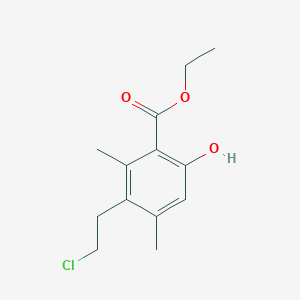

![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
